molecular formula C19H26N2O6 B13339283 tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate

Cat. No.: B13339283
M. Wt: 378.4 g/mol
InChI Key: MLVHOVZLXPLSLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-formylphenoxyacetic acid and morpholine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also interact with enzymes, altering their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-({4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate is unique due to its specific structure, which includes a formylphenoxyacetyl group and a morpholine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl N-[[4-[2-(4-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)20-10-16-11-21(8-9-25-16)17(23)13-26-15-6-4-14(12-22)5-7-15/h4-7,12,16H,8-11,13H2,1-3H3,(H,20,24)

InChI Key

MLVHOVZLXPLSLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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